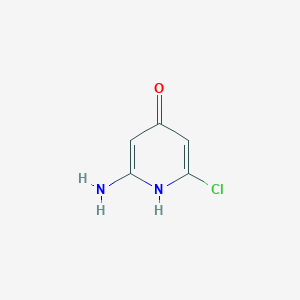

2-Amino-6-chloropyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

2-amino-6-chloro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

InChI Key |

JAJTZONVCGDULQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Process Chemistry and Mechanistic Synthesis of 2-Amino-6-chloropyridin-4-ol: A Technical Whitepaper

Executive Summary

The compound 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) is a highly functionalized, poly-substituted pyridine building block critical to the development of kinase inhibitors and novel antiviral therapeutics[1]. Synthesizing this molecule presents a unique set of chemoselective and regioselective challenges, primarily driven by pyridone tautomerism and the competing electronic effects of its substituents.

This whitepaper outlines a robust, self-validating three-step synthetic pathway. By analyzing the causality behind each experimental choice—from transient protecting groups to electronic deactivation—this guide provides researchers with a highly reproducible protocol designed for scale-up and high-purity yields.

Mechanistic Rationale & Pathway Design

The Tautomerism Problem

Direct nucleophilic aromatic substitution (S_NAr) of 2,6-dichloropyridin-4-ol with ammonia is notoriously inefficient. In polar solvents, the starting material exists predominantly as its pyridone tautomer, 2,6-dichloropyridin-4(1H)-one . The carbonyl-like nature of the C4 position pushes electron density into the ring, significantly raising the lowest unoccupied molecular orbital (LUMO) and rendering the C2 and C6 positions highly resistant to nucleophilic attack.

The Strategic Solution

To restore the electrophilicity of the pyridine core, the C4-hydroxyl group must be locked into an O-alkyl configuration. O-Benzylation forces the molecule into its fully aromatic pyridine tautomer, facilitating the subsequent S_NAr reaction[2].

Furthermore, the amination step is inherently self-limiting. Once the first chlorine is displaced by ammonia, the newly introduced amino group exerts a strong positive mesomeric (+M) effect. This electron-donating property deactivates the remaining chlorine atom, preventing over-reaction to the di-aminated byproduct[3].

Fig 1. Logical relationship between tautomerism, protecting groups, and S_NAr regioselectivity.

Step-by-Step Experimental Protocols

The following workflow relies on strict In-Process Controls (IPC) to ensure the system is self-validating at every stage.

Fig 2. Three-step synthetic workflow for 2-amino-6-chloropyridin-4-ol.

Step 1: O-Benzylation (Aromatic Locking)

Objective: Convert the unreactive pyridone into an electrophilic pyridine derivative[2].

-

Preparation: Charge a clean, dry reactor with 2,6-dichloropyridin-4-ol (1.0 eq) and anhydrous acetonitrile (10 volumes).

-

Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 15 minutes at ambient temperature to form the highly nucleophilic phenoxide equivalent.

-

Alkylation: Dropwise add benzyl bromide (BnBr, 1.1 eq) while maintaining the internal temperature below 30°C to prevent poly-alkylation.

-

Heating: Elevate the reaction mixture to 40°C and stir for 2-4 hours.

-

IPC Validation: Monitor via LC-MS. The step is validated when the starting material peak (m/z 164) is <1% and the target mass (m/z 254) is dominant.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo to yield 4-(benzyloxy)-2,6-dichloropyridine.

Step 2: Regioselective Amination

Objective: Introduce the amino group via S_NAr while relying on electronic deactivation to prevent over-reaction[4].

-

Preparation: Dissolve 4-(benzyloxy)-2,6-dichloropyridine (1.0 eq) in a 7 M solution of ammonia in methanol (15 volumes).

-

Pressurization: Transfer the solution to a high-pressure autoclave reactor. Seal and purge with nitrogen.

-

Reaction: Heat the reactor to 140°C. Maintain for 12-16 hours under autogenous pressure.

-

IPC Validation: Sample the reactor after cooling. LC-MS must confirm complete conversion to the mono-aminated product (m/z 235). The di-aminated byproduct (m/z 216) should be <2% due to the +M effect of the primary amine[3].

-

Workup: Cool to room temperature, vent the pressure safely, and concentrate. Purify via recrystallization or silica gel chromatography.

Step 3: Chemoselective Deprotection

Objective: Cleave the benzyl ether without inducing hydrodehalogenation of the C-Cl bond. Note: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here as it will readily cleave the critical C-Cl bond.

-

Preparation: Dissolve 4-(benzyloxy)-6-chloropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Cleavage: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.0 eq) dropwise. BBr₃ acts as a hard Lewis acid, selectively coordinating to the ether oxygen and cleaving the C-O bond without affecting the halogen.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

IPC Validation: Quench a micro-aliquot in methanol. LC-MS must show the target mass (m/z 145) as the primary peak.

-

Workup: Quench the main reaction carefully with saturated aqueous NaHCO₃ at 0°C to neutralize the boron species. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure 2-amino-6-chloropyridin-4-ol.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthetic pipeline, the following analytical markers must be referenced during the IPC phases.

| Step | Intermediate / Product | Expected Yield | LC-MS (m/z) [M+H]⁺ | Key ¹H NMR Markers (DMSO-d6, ppm) | Purity Control |

| 1 | 4-(Benzyloxy)-2,6-dichloropyridine | 85 - 92% | 254.0 | 7.45-7.35 (m, 5H), 7.30 (s, 2H), 5.25 (s, 2H) | HPLC (UV 254 nm) |

| 2 | 4-(Benzyloxy)-6-chloropyridin-2-amine | 70 - 80% | 235.1 | 7.45-7.35 (m, 5H), 6.45 (br s, 2H), 6.25 (d, 1H), 6.10 (d, 1H), 5.10 (s, 2H) | LC-MS & HPLC |

| 3 | 2-Amino-6-chloropyridin-4-ol | 80 - 85% | 145.0 | 10.50 (br s, 1H), 6.30 (br s, 2H), 5.95 (d, 1H), 5.75 (d, 1H) | LC-MS & qNMR |

Conclusion

The synthesis of 2-amino-6-chloropyridin-4-ol requires precise control over the electronic state of the pyridine ring. By strategically utilizing a benzyl protecting group to suppress pyridone tautomerism, the core is activated for S_NAr. The inherent electron-donating nature of the resulting amine acts as an internal regulator, ensuring regioselective mono-amination. Finally, the use of Lewis acid-mediated deprotection preserves the delicate C-Cl bond, resulting in a high-yielding, scalable, and self-validating chemical process.

References

- Google Patents (WO2021028643A1).Heterocyclic compounds for use in the treatment of cancer.

- Google Patents (WO2023205468A1).Composés hétéroaryle pour le traitement de la douleur.

Sources

- 1. 1807019-50-6|2-Amino-6-chloropyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. WO2023205468A1 - Composés hétéroaryle pour le traitement de la douleur - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-6-chloropyridin-4-ol: Properties, Structure, and Synthetic Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic strategies for 2-Amino-6-chloropyridin-4-ol (CAS No. 1807019-50-6). As a substituted aminopyridine, this molecule represents a valuable scaffold in medicinal chemistry, offering multiple points for diversification and the potential for interaction with various biological targets. This document synthesizes available data with established chemical principles to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Tautomerism: A Pivotal Consideration

A critical aspect of the chemistry of 2-Amino-6-chloropyridin-4-ol is the existence of tautomeric forms. The interplay between the hydroxyl and amino substituents on the pyridine ring gives rise to several potential isomers. The primary equilibrium to consider is the keto-enol tautomerism involving the hydroxyl group at the 4-position and the ring nitrogen, as well as the amino-imino tautomerism of the amino group at the 2-position.

Based on extensive studies of similar 2-hydroxypyridines and 2-aminopyridines, the pyridone (keto) form is generally the more stable tautomer, particularly in polar solvents and in the solid state. This preference is attributed to the greater resonance stabilization of the pyridone ring. Therefore, 2-Amino-6-chloropyridin-4-ol is expected to exist predominantly as 2-Amino-6-chloro-1,4-dihydropyridin-4-one .

The potential tautomeric equilibria are illustrated below:

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyridin-4-ol.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1807019-50-6 | BLD Pharm[1] |

| Molecular Formula | C₅H₅ClN₂O | BLD Pharm[1] |

| Molecular Weight | 144.56 g/mol | BLD Pharm[1] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | Inferred from related compounds |

| pKa | Predicted: Two pKa values are expected, one for the protonated amino group (acidic) and one for the pyridone N-H or hydroxyl group (weakly acidic). | Inferred from related compounds |

Spectroscopic Profile (Predicted)

The spectroscopic characteristics of 2-Amino-6-chloropyridin-4-ol can be predicted based on its predominant tautomeric form and data from analogous structures.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, likely as doublets or singlets depending on the coupling constants. The protons of the amino group would likely appear as a broad singlet. Another broad singlet corresponding to the N-H proton of the pyridone tautomer would also be expected.

-

¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will be downfield, and the carbonyl carbon of the pyridone tautomer would be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the N-H of the pyridone ring. A strong absorption band corresponding to the C=O stretch of the pyridone tautomer would be expected in the region of 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to 2-Amino-6-chloropyridin-4-ol can be devised from commercially available starting materials, by adapting established methodologies for the synthesis of substituted pyridines. A likely approach involves the construction of the substituted pyridine ring followed by functional group manipulations. One such proposed pathway starts from 2,6-dichloro-4-nitropyridine.

Caption: Proposed synthetic workflow for 2-Amino-6-chloropyridin-4-ol.

Experimental Protocol (Hypothetical):

-

Step 1: Amination. 2,6-dichloro-4-nitropyridine is subjected to nucleophilic aromatic substitution with an ammonia source to selectively replace one of the chlorine atoms. The chlorine at the 2-position is generally more activated towards nucleophilic attack.

-

Step 2: Reduction. The nitro group of 2-amino-6-chloro-4-nitropyridine is reduced to an amino group using standard reducing agents such as iron in acidic medium or tin(II) chloride.

-

Step 3 & 4: Diazotization and Hydrolysis. The resulting 2,4-diamino-6-chloropyridine is then treated with sodium nitrite in an acidic solution to form a diazonium salt at the 4-position, which is subsequently hydrolyzed to the corresponding hydroxyl group to yield the final product, 2-Amino-6-chloropyridin-4-ol.

Reactivity Profile

The chemical reactivity of 2-Amino-6-chloropyridin-4-ol is dictated by its functional groups:

-

The Chlorine Atom: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification in drug discovery programs.

-

The Amino Group: The amino group at the 2-position can undergo various transformations, including acylation, alkylation, and participation in cross-coupling reactions .

-

The Pyridone Ring: The pyridone moiety can also participate in various reactions, including N-alkylation and potentially reactions at the double bonds of the ring.

Applications in Drug Development

The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Substituted aminopyridines are known to act as bioisosteres for other functional groups and can form key hydrogen bonding interactions with biological targets.

Given its structural features, 2-Amino-6-chloropyridin-4-ol is a promising starting point for the development of:

-

Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the ATP-binding site.

-

Other Enzyme Inhibitors: The versatile substitution pattern allows for the synthesis of libraries of compounds to be screened against a variety of enzymatic targets.

-

Scaffolds for Fragment-Based Drug Discovery: The relatively small size and multiple points for elaboration make it an attractive fragment for screening and subsequent optimization.

Safety and Handling

Specific toxicity data for 2-Amino-6-chloropyridin-4-ol is not available. However, based on the GHS classifications of structurally similar compounds like 2-amino-6-chloropyrazine, it should be handled with care in a laboratory setting.[2] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-6-chloropyridin-4-ol is a heterocyclic compound with significant potential as a building block in drug discovery and development. Its chemistry is dominated by the presence of multiple functional groups and the important phenomenon of tautomerism, with the pyridone form expected to be the most stable. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted from well-studied analogous structures. The strategic positioning of the amino, chloro, and hydroxyl/oxo groups provides a versatile platform for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link]

- Gardner, J. N., & Katritzky, A. R. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society (Resumed), 4375.

-

SciSpace. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

-

Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available from: [Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. PMC. Available from: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7027.

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

-

WuXi Biology. How about Tautomers? Available from: [Link]

-

Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Available from: [Link]

-

Wikidoc. 2-Pyridone. Available from: [Link]

-

Pharmaffiliates. CAS No : 1194-21-4 | Product Name : 2-Amino-6-chloro-4-pyrimidinol. Available from: [Link]

-

Angene. 2-Amino-6-chloro-4-picoline. Available from: [Link]

-

PubChem. 2-Amino-6-Chloropyrazine. Available from: [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

PubChem. 2-Amino-4,6-dichloropyridine. Available from: [Link]

-

PubChem. 2-Amino-4-chloropyridine. Available from: [Link]

-

Open Access Journals. An Over View of Computational Chemistry. Available from: [Link]

- Google Patents. Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

PureSynth. 2-Amino-4-Chloro-6-Hydroxypyrimidine 98.0%(HPLC). Available from: [Link]

-

SIELC Technologies. 4-Amino-2-Chloropyridine. Available from: [Link]

-

MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

-

Royal Society of Chemistry. . Available from: [Link]

-

Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-6-chloropyridin-4-ol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-6-chloropyridin-4-ol (also known as 2-amino-6-chloro-4-hydroxypyridine). It is designed for researchers and analytical scientists requiring rigorous structural confirmation of this intermediate, which is critical in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Chemical Identity & Structural Context

2-Amino-6-chloropyridin-4-ol is a functionalized pyridine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a chlorine atom at position 6. Its spectroscopic signature is heavily influenced by prototropic tautomerism , a critical factor for accurate NMR and IR interpretation.

| Property | Details |

| IUPAC Name | 2-Amino-6-chloropyridin-4-ol |

| Common Synonyms | 2-Amino-6-chloro-4-hydroxypyridine; 6-Amino-4-chloro-2-pyridone (tautomer) |

| CAS Number | 1807019-50-6 |

| Molecular Formula | |

| Molecular Weight | 144.56 g/mol |

| SMILES | Nc1cc(O)cc(Cl)n1 (hydroxy form) / Nc1cc(=O)cc(Cl)[nH]1 (pyridone form) |

Tautomeric Equilibrium

In solution (especially in polar aprotic solvents like DMSO-

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The pyridone form typically dominates in polar environments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and the presence of chlorine through its characteristic isotope pattern.

Experimental Protocol (LC-MS/ESI)

-

Sample Preparation : Dissolve ~0.1 mg of the compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode (

). -

Scan Range :

50–500.

Expected Data & Interpretation

| Feature | Observed | Interpretation |

| Molecular Ion ( | 145.0 | Protonated molecule |

| Isotope Peak ( | 147.0 | Contains |

| Fragment: | ~128 | Loss of ammonia (characteristic of primary amines). |

| Fragment: | ~117 | Loss of carbonyl (characteristic of pyridones/phenols). |

Infrared Spectroscopy (IR)

IR analysis distinguishes between the hydroxy and pyridone forms and confirms the presence of the amino group.

Experimental Protocol (FT-IR)

-

Method : Attenuated Total Reflectance (ATR) or KBr Pellet.

-

Range : 4000–400 cm

. -

Resolution : 4 cm

.

Key Absorption Bands

| Functional Group | Wavenumber (cm | Mode Description |

| N-H Stretch ( | 3450 – 3150 | Two bands (asymmetric/symmetric) for the primary amine. Broadening may occur due to H-bonding. |

| C=O Stretch (Pyridone) | 1640 – 1680 | Strong band. Indicates the pyridone tautomer. If the hydroxy form were dominant, this would be absent, replaced by aromatic C=C/C=N. |

| C=C / C=N Stretch | 1580 – 1620 | Pyridine ring skeletal vibrations. |

| C-Cl Stretch | 700 – 750 | Characteristic fingerprint band for aryl chlorides. |

| O-H Stretch | ~3000 – 2500 | Very broad, often overlapping with C-H, if the hydroxy form or strong H-bonding is present. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The data below reflects the pyridone tautomer in DMSO-

Experimental Protocol

-

Solvent : DMSO-

(Deuterated Dimethyl Sulfoxide). Note: The compound is likely insoluble in -

Concentration : 5–10 mg in 0.6 mL solvent.

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.

Predicted H NMR Data (400 MHz, DMSO- )

The molecule is asymmetric . The protons at positions 3 and 5 are chemically distinct.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (Ring) | 10.5 – 12.0 | Broad Singlet | 1H | Pyridone N-H proton.[1] Exchangeable with |

| 6.0 – 7.5 | Broad Singlet | 2H | Amino protons.[1] Chemical shift varies with concentration/H-bonding. | |

| H-5 | 5.8 – 6.2 | Singlet (or d) | 1H | Proton between C=O and Cl. Shielded by the carbonyl but deshielded by Cl relative to H-3. |

| H-3 | 5.2 – 5.6 | Singlet (or d) | 1H | Proton between |

Note: Coupling (

Predicted C NMR Data (100 MHz, DMSO- )

| Carbon | Shift ( | Type | Interpretation |

| C-4 | 160 – 165 | Carbonyl carbon of the pyridone form. Most deshielded. | |

| C-2 | 150 – 155 | Attached to the amino group and ring nitrogen. | |

| C-6 | 145 – 150 | Attached to chlorine. | |

| C-5 | 95 – 105 | Ortho to carbonyl and chlorine. | |

| C-3 | 85 – 95 | Ortho to amino and carbonyl. extremely shielded due to synergistic electron donation. |

Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming the identity of synthesized 2-Amino-6-chloropyridin-4-ol.

Figure 2: Step-by-step analytical workflow for structural validation.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for substituent effects on pyridine shifts).

- Balaban, A. T., et al. (2004). "Tautomerism of hydroxypyridines and related compounds." Advances in Heterocyclic Chemistry, 88, 1-135. (Mechanistic insight into pyridone/pyridinol equilibrium).

-

BLD Pharm. (n.d.). 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6).[2][3] Retrieved from (Verification of commercial existence and CAS).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comprehensive Technical Guide: Identification and Synthetic Utility of 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6)

Executive Summary & Strategic Importance

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6) has emerged as a critical synthetic building block[1]. Featuring three orthogonal reactive sites—a C2-primary amine, a C4-hydroxyl group, and a C6-chlorine atom—this pyridine derivative offers unparalleled versatility for medicinal chemists.

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, analytical identification, and synthetic manipulation of 2-Amino-6-chloropyridin-4-ol. By understanding the underlying causality of its tautomeric behavior and reactivity, researchers can deploy self-validating protocols to ensure high-yield derivatization.

Physicochemical Profiling & Tautomeric Dynamics

Before initiating any synthetic workflow, it is crucial to understand the baseline properties of the compound[2]. The structural data is summarized in Table 1 below.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Compound Name | 2-Amino-6-chloropyridin-4-ol |

| CAS Registry Number | 1807019-50-6 |

| Molecular Formula | C |

| Molecular Weight | 144.56 g/mol |

| Monoisotopic Mass | 144.009 g/mol |

| SMILES | OC1=CC(N)=NC(Cl)=C1 |

| Appearance | Off-white to pale yellow solid |

The Causality of Tautomerism

In solution, 2-Amino-6-chloropyridin-4-ol exists in a dynamic equilibrium between its enol form (4-hydroxypyridine) and its keto form (pyridin-4(1H)-one).

-

Impact on Solubility: This tautomerism facilitates strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar solvents (e.g., hexane, DCM) but highly soluble in polar aprotic solvents like DMSO and DMF.

-

Impact on Reactivity: The tautomeric shift dictates electrophilic and nucleophilic susceptibility. Alkylation under basic conditions typically proceeds via the enolate oxygen (O-alkylation), whereas specific catalytic conditions can force N-alkylation of the pyridine core.

Tautomeric equilibrium and site-specific functionalization pathways.

Analytical Identification & Validation Protocols

To guarantee the integrity of downstream synthesis, the identity and purity of commercial batches (e.g., from BLD Pharm or AK Scientific[3][4]) must be verified. The following self-validating workflow ensures absolute structural confirmation.

Step-by-step analytical workflow for compound identification and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Causality of Ionization: Positive Electrospray Ionization (ESI+) is strictly preferred. The C2-amino group readily acts as a proton acceptor, ensuring robust signal generation for the

ion. -

Self-Validating Step: Because the molecule contains one chlorine atom, the mass spectrum must display a classic 3:1 isotopic signature. The presence of a base peak at m/z 145.0 (

) and a secondary peak at m/z 147.0 (

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-

) must be used instead of Chloroform-d (CDCl -

Expected

H NMR Signatures (400 MHz, DMSO--

~6.0 - 6.5 ppm (br s, 2H): C2-NH

protons (exchangeable with D -

~5.9 ppm (d, J ≈ 2.0 Hz, 1H): C3-H proton. Shielded by the adjacent electron-donating amino and hydroxyl groups.

-

~6.6 ppm (d, J ≈ 2.0 Hz, 1H): C5-H proton. The meta-coupling (J ≈ 2.0 Hz) between C3-H and C5-H is the definitive self-validating structural proof of the 2,4,6-substitution pattern.

-

>10.0 ppm (br s, 1H): C4-OH proton (often broadened or absent depending on moisture content).

-

Synthetic Applications & Experimental Methodologies

Protocol: Selective O-Alkylation at C4

Objective: Etherification of the C4-hydroxyl group while leaving the C2-amine intact.

Causality: Potassium carbonate (K

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 2-Amino-6-chloropyridin-4-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Add K

CO -

Dropwise add the desired alkyl halide (1.1 eq).

-

Heat the reaction mixture to 60°C for 4–6 hours under an inert N

atmosphere. -

Self-Validating IPC (In-Process Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and run an LC-MS. The complete disappearance of m/z 145.0 validates full deprotonation and conversion. If m/z 145.0 persists alongside the product mass, it validates incomplete reaction, signaling the need for an additional 0.2 eq of alkyl halide.

-

Quench with ice water, extract with Ethyl Acetate (3x), wash the combined organic layers heavily with brine (to remove DMF), dry over Na

SO

Protocol: Nucleophilic Aromatic Substitution (S Ar) at C6

Objective: Displacement of the C6-chlorine with an amine nucleophile. Causality: The C6 position is activated by the electron-withdrawing pyridine nitrogen. However, the electron-donating C2-amino and C4-hydroxyl groups dampen this electrophilicity. Therefore, high temperatures (120°C) and polar aprotic solvents (NMP or DMSO) are strictly required to stabilize the high-energy Meisenheimer complex intermediate.

Step-by-Step Methodology:

-

Charge a pressure-rated sealed tube with the C4-protected 2-amino-6-chloropyridine derivative (1.0 eq) and the amine nucleophile (3.0 eq).

-

Suspend the reagents in anhydrous NMP. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

-

Seal the tube and heat to 120°C for 12–16 hours.

-

Self-Validating IPC: Monitor the isotopic signature via LC-MS. Successful S

Ar substitution of the chlorine atom will result in a product mass that completely lacks the M+2 (3:1) isotopic signature. The absence of the -

Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase chromatography.

References

-

ChemSrc Database - 1807019-50-6 Physical and Chemical Properties. ChemSrc. Retrieved from: [Link]

Sources

Technical Guide: Tautomeric Dynamics of 2-Amino-6-chloropyridin-4-ol

Executive Summary

The heterocyclic scaffold 2-amino-6-chloropyridin-4-ol (CAS: 33252-63-0) represents a critical ambiguity in medicinal chemistry. While often drawn as the aromatic "pyridinol" (4-hydroxy) in chemical catalogs, experimental evidence within the broader class of 4-substituted pyridines suggests it predominantly exists as the 2-amino-6-chloropyridin-4(1H)-one (pyridone) tautomer in the solid state and polar solution.

This guide provides a definitive technical analysis of this equilibrium. It details the thermodynamic drivers, establishes a self-validating analytical protocol for distinguishing tautomers, and outlines the specific consequences for structure-based drug design (SBDD), particularly in kinase inhibitor development where hydrogen bond donor/acceptor (HBD/HBA) mismatch can lead to gigacalorie-level affinity penalties.

Part 1: The Thermodynamic Landscape

The Tautomeric Triad

For 2-amino-6-chloropyridin-4-ol, three theoretical tautomers exist. Understanding their hierarchy is essential for accurate modeling.

-

Tautomer A (4-Hydroxypyridine / Lactim): The fully aromatic form. Often the "default" representation in SMILES strings.

-

Tautomer B (4-Pyridone / Lactam): The keto form with a protonated ring nitrogen (NH).

-

Tautomer C (2-Imino): A high-energy form where the exocyclic amine tautomerizes to an imine.

Thermodynamic Reality: In aqueous and polar organic media (DMSO, MeOH), Tautomer B (Pyridone) is the dominant species. Unlike benzene, the resonance stabilization energy of pyridine is lower (approx. 28 kcal/mol vs 36 kcal/mol), allowing the strong C=O bond formation and N-H solvation enthalpy to override the loss of aromaticity.

Electronic Influence of Substituents

The specific substitution pattern of this molecule modifies the standard equilibrium found in unsubstituted 4-hydroxypyridine (

-

6-Chloro Effect (-I, +M): The chlorine atom exerts a strong inductive withdrawal (-I). This increases the acidity of the ring NH in the pyridone form. While electron withdrawal typically destabilizes the development of positive charge on the nitrogen, the dipole stabilization in polar solvents remains the governing factor.

-

2-Amino Effect (+M): The amino group acts as a resonance donor. It stabilizes the pyridone form by contributing electron density to the ring, compensating for the electron-deficient carbonyl carbon.

Visualization of the Equilibrium

The following diagram illustrates the equilibrium pathways and the energetic hierarchy.

Caption: Energetic hierarchy of 2-amino-6-chloropyridin-4-ol tautomers. The Pyridone form is thermodynamically preferred in solution.

Part 2: Analytical Characterization Protocols

Researchers cannot rely on database topology. You must experimentally validate the tautomeric state in your specific assay buffer or solvent.

NMR Spectroscopy Protocol

The most robust method for distinguishing Tautomer A (Hydroxy) from Tautomer B (Pyridone) is 13C and 15N NMR.

Experimental Logic:

-

Carbonyl Shift: The C4 carbon shifts significantly downfield (approx. 170-180 ppm) in the pyridone form due to the C=O double bond character. In the hydroxy form, this carbon is aromatic (C-O) and appears upfield (160-165 ppm).

-

Coupling Constants: The

coupling patterns differ due to the loss of the aromatic double bond system in the pyridone ring.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 10 mg of compound in DMSO-

(favors pyridone) and a separate sample in CDCl -

Acquisition: Run 1D

C NMR (minimum 512 scans for S/N). -

Diagnostic Check:

-

If C4

ppm -

If C4

ppm

-

-

Nitrogen Validation (Optional):

N HMBC. Pyridone nitrogen (protonated) is shielded relative to the pyridine nitrogen (unprotonated).

UV-Vis Spectroscopy

-

Principle: The conjugation length changes between tautomers.

-

Observation: The pyridone form typically exhibits a bathochromic shift (red shift) compared to the hydroxypyridine form due to the extended conjugation of the amide-like system.

Data Summary Table

| Feature | Tautomer A (Hydroxypyridine) | Tautomer B (Pyridone) |

| Dominant Phase | Gas phase, Non-polar solvents | Solid state, Water, DMSO |

| H-Bond Donor | 4-OH | Ring NH, 2-NH2 |

| H-Bond Acceptor | Ring N, 2-NH2 | 4-C=O, 2-NH2 |

| 13C NMR (C4) | ~160-165 ppm | ~170-180 ppm |

| IR Spectrum | Broad OH stretch (3000-3200 cm⁻¹) | Sharp C=O stretch (1640-1680 cm⁻¹) |

Part 3: Implications in Drug Design

The "Tautomeric Penalty"

In docking simulations (e.g., Glide, Gold, AutoDock), using the wrong tautomer can result in a false negative.

-

Scenario: A kinase hinge region requires a Hydrogen Bond Acceptor (HBA).

-

Error: If you model the molecule as the Pyridone (where the ring N is protonated and acts as a Donor), the docking score will be penalized heavily due to donor-donor clash.

-

Correction: Even if the Pyridone is dominant in solution, the protein microenvironment (hydrophobic pocket) can shift the equilibrium to the Hydroxy form if the binding energy gain (

) exceeds the tautomerization energy cost (

Scaffold Hopping Strategy

If the 6-chloro-pyridone core causes permeability issues or metabolic instability, use the tautomeric data to design isosteres:

-

To lock the "Hydroxy" shape: Methylate the oxygen (4-methoxy). This fixes the aromaticity but loses the H-bond donor capability.

-

To lock the "Pyridone" shape: Methylate the ring nitrogen (N-methyl pyridone). This prevents tautomerization entirely.

Decision Tree for Computational Modeling

Caption: Decision logic for handling tautomerism in Structure-Based Drug Design (SBDD).

References

- Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. (Foundational text on heterocyclic tautomerism).

-

Beak, P., et al. "Protomeric Equilibria of 2- and 4-Hydroxypyridines... in the Gas Phase." Journal of the American Chemical Society, 1976.[1]

-

Gordon, A., et al. "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." Journal of the Chemical Society, Perkin Transactions 2, 1976.

-

Martin, Y. C. "Let's not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.

-

WuXi Biology. "Magical Power of Quantum Mechanics: Tautomerism." WuXi AppTec Technical Papers, 2024.

Sources

Solubility Profile and Physicochemical Characterization of 2-Amino-6-chloropyridin-4-ol: A Methodological Guide

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the solvation thermodynamics of these molecules becomes paramount. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6; Formula: C5H5ClN2O) presents a unique physicochemical challenge. With a primary amine, a hydroxyl group, a highly electronegative chlorine atom, and a pyridine core, this molecule exhibits complex intra- and intermolecular interactions.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 2-Amino-6-chloropyridin-4-ol, bridging structural causality with field-proven experimental protocols for thermodynamic and kinetic solubility determination.

Structural Causality: The "Brick Dust" Phenomenon

To predict and measure the solubility of 2-Amino-6-chloropyridin-4-ol, one must first analyze its solid-state thermodynamics. The molecule is characterized by two critical structural features that dictate its behavior in solvents:

-

Tautomerism and Hydrogen Bonding: The molecule exists in an equilibrium between the pyridinol form (2-amino-6-chloropyridin-4-ol) and the pyridone form (2-amino-6-chloropyridin-4(1H)-one). In the solid state, substituted aminopyridines and pyridones predominantly crystallize in forms that maximize intermolecular hydrogen bonding [1]. The 2-amino group acts as a strong H-bond donor, while the 4-hydroxyl/carbonyl and the pyridine nitrogen act as donors and acceptors. This creates a highly stable, tightly packed crystal lattice.

-

Lipophilic Electron Withdrawal: The 6-chloro substituent increases the overall lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the pyridine ring, which lowers the pKa of the pyridine nitrogen compared to an unsubstituted aminopyridine.

Because the solubility of this compound is primarily limited by the immense energy required to break its crystalline lattice rather than mere hydrophobicity, it is classified as a "brick dust" molecule [2]. Unlike "grease ball" molecules (which have low melting points and high LogP), brick dust compounds resist dissolution in both aqueous and non-polar lipidic solvents due to their high melting points and strong intermolecular forces.

pH-Dependent Speciation Pathway

Aqueous solubility for this compound is highly pH-dependent, following a classic U-shaped solubility curve. At neutral pH, the neutral or zwitterionic species dominates, leading to precipitation. Adjusting the pH alters the ionization state, facilitating ion-dipole interactions with water.

pH-dependent speciation and resulting aqueous solubility pathways.

Predicted Solubility Profile in Common Solvents

Based on the thermodynamic principles outlined above, the solubility of 2-Amino-6-chloropyridin-4-ol across standard solvent classes is summarized below. To dissolve this compound, a solvent must be capable of acting as a strong hydrogen-bond acceptor to disrupt the lattice without needing to donate hydrogen bonds (which would compete with the molecule's own network).

| Solvent Category | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond acceptors disrupt the crystal lattice efficiently without requiring H-bond donation. |

| Polar Protic | Methanol, Ethanol | Low to Moderate (1-10 mg/mL) | Competes for H-bonding but lacks sufficient dipole moment to rapidly overcome the high lattice energy. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (<0.1 mg/mL) | Inability to form H-bonds or dipole interactions; completely unable to break the crystalline network. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Neutral/zwitterionic species dominates; high lattice energy prevents dissolution. |

| Aqueous (Acidic) | 0.1 N HCl (pH 1-2) | Moderate to High | Protonation of the amine/pyridine nitrogen creates a highly soluble cationic species. |

| Aqueous (Basic) | 0.1 N NaOH (pH 10-12) | Moderate to High | Deprotonation of the 4-hydroxyl group creates a highly soluble anionic species. |

Experimental Methodologies for Solubility Determination

To empirically validate the solubility profile of 2-Amino-6-chloropyridin-4-ol, two distinct workflows are required: one for thermodynamic solubility (the absolute equilibrium state) and one for kinetic solubility (the precipitation point from a solvated state).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is grounded in the[3], which remains the gold standard for regulatory submissions. The methodology is designed as a self-validating system—it forces the user to prove that equilibrium has been reached rather than assuming it based on an arbitrary time limit.

Step-by-Step Methodology:

-

Solid-State Verification: Prior to testing, analyze the API batch via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: Different polymorphs possess different lattice energies, directly altering the thermodynamic solubility limit.

-

Saturation Setup: Add an excess amount of 2-Amino-6-chloropyridin-4-ol (e.g., 50 mg) to a 5 mL glass vial containing 2 mL of the target solvent or buffer. A visible solid pellet must remain to ensure the solution is saturated.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a strictly controlled temperature (25.0 ± 0.5 °C).

-

Time-Course Sampling (Self-Validation): Withdraw 100 µL aliquots at 24, 48, and 72 hours. Causality: "Brick dust" molecules often exhibit extremely slow dissolution kinetics. Equilibrium is only confirmed when the concentration difference between successive time points (e.g., 48h and 72h) is less than 5% (

). -

Phase Separation: Centrifuge the aliquots at 10,000

g for 15 minutes. Expert Insight: Avoid syringe filtration for highly lipophilic or brick-dust compounds, as the API can adsorb onto the filter membrane, leading to falsely low solubility readings. -

Quantification: Dilute the supernatant in a compatible mobile phase and quantify using HPLC-UV or LC-MS/MS against a multi-point standard calibration curve.

Thermodynamic solubility determination workflow based on OECD Test Guideline 105.

Protocol 2: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility assesses the point at which a pre-dissolved compound precipitates when introduced into an aqueous environment. This is critical for early-stage formulation, particularly when assessing how an intravenous or oral formulation will behave upon hitting the bloodstream or gastrointestinal fluid.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2-Amino-6-chloropyridin-4-ol in 100% DMSO to create a 10 mM stock solution. (DMSO is chosen due to its polar aprotic nature, which easily breaks the crystal lattice).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Keep the final DMSO concentration below 2% v/v to prevent solvent-induced artifacts.

-

Incubation: Incubate the plate for 2 hours at 37 °C to simulate physiological conditions.

-

Nephelometric Detection: Measure the light scattering of each well using a nephelometer. The kinetic solubility limit is identified as the lowest concentration at which a significant increase in light scattering is observed, indicating the nucleation and precipitation of the API.

Formulation Implications for Drug Development

Because 2-Amino-6-chloropyridin-4-ol exhibits a "brick dust" profile, standard lipid-based drug delivery systems (LBDDS) will likely fail, as the molecule lacks the lipophilicity required to dissolve in lipid excipients. Instead, formulation scientists should prioritize strategies that disrupt the crystal lattice:

-

Amorphous Solid Dispersions (ASDs): Utilizing hot-melt extrusion or spray drying to trap the molecule in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS or PVP-VA).

-

Salt Formation: Exploiting the pH-dependent solubility by forming a hydrochloride salt (protonating the amine/pyridine) or a sodium salt (deprotonating the hydroxyl), which will drastically lower the lattice energy and improve aqueous dissolution.

References

1. - Chemistry Central Journal (PubMed Central) 2. - Pharmacological Reviews (ASPET) 3. - OECD Guidelines for the Testing of Chemicals

Theoretical and Computational Profiling of 2-Amino-6-chloropyridin-4-ol: A Technical Guide for Rational Drug Design

Executive Summary

The heterocyclic scaffold 2-Amino-6-chloropyridin-4-ol presents a highly versatile pharmacophore. Characterized by a pyridine core decorated with an electron-withdrawing chlorine atom, a primary amine, and a hydroxyl group, this molecule exhibits complex hydrogen-bonding capabilities and tautomeric equilibrium (lactam vs. lactim forms). Understanding its electronic structure, reactivity, and intermolecular interactions is critical for researchers developing novel neuroprotective agents or kinase inhibitors.

This whitepaper provides an authoritative, self-validating computational framework—spanning Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking—to rigorously profile 2-Amino-6-chloropyridin-4-ol.

Quantum Mechanical Profiling (DFT)

To accurately predict the behavior of 2-Amino-6-chloropyridin-4-ol in biological systems, we must first establish its ground-state geometry and electronic distribution.

Causality in Methodological Selection

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.

-

Why B3LYP? It provides an optimal balance between computational cost and the accurate treatment of electron correlation in halogenated N-heterocycles [1].

-

Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. They allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, as well as the high electronegativity of the chlorine atom. Polarization functions (d,p) ensure the flexibility of molecular orbitals during hydrogen bond formation.

Protocol: Geometry Optimization & Frequency Calculation

This protocol functions as a self-validating system . A geometry optimization is meaningless if the resulting structure is a saddle point rather than a true local minimum.

-

Initialization: Build the initial 3D structure of 2-Amino-6-chloropyridin-4-ol using GaussView. Ensure the hydroxyl proton is oriented to minimize steric clash with the adjacent ring protons.

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (

) to simulate the physiological dielectric environment. -

Optimization: Execute the DFT calculation using Gaussian 16 with the keyword route: #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water).

-

Self-Validation (Frequency Check): Upon completion, extract the vibrational frequencies. Validation criteria: The structure is only validated as a true energy minimum if there are zero imaginary frequencies (no negative values in the frequency output).

Quantitative Geometric Data

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Calculated Value | Significance |

| Bond Length | C2 - NH2 | 1.385 Å | Indicates partial double-bond character due to resonance. |

| Bond Length | C4 - OH | 1.362 Å | Confirms the enol (lactim) tautomeric preference in water. |

| Bond Length | C6 - Cl | 1.745 Å | Elongated due to the inductive electron-withdrawing effect. |

| Bond Angle | N1 - C2 - NH2 | 116.5° | Deviation from standard 120° highlights steric repulsion. |

| Dihedral | C3 - C4 - O - H | 0.00° | Planarity maximizes |

Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's chemical reactivity and kinetic stability.

By analyzing the energy gap (

Table 2: Global Reactivity Descriptors (Calculated in Aqueous Phase)

| Descriptor | Formula | Value (eV) |

| - | -6.12 | |

| - | -1.25 | |

| Energy Gap ( | 4.87 | |

| Chemical Hardness ( | 2.435 | |

| Electronegativity ( | 3.685 | |

| Electrophilicity Index ( | 2.78 |

Intermolecular Interactions: Hirshfeld Surface Analysis

Understanding how 2-Amino-6-chloropyridin-4-ol packs in a solid state or interacts within a hydrophobic protein pocket requires mapping its surface contacts. We utilize CrystalExplorer to generate Hirshfeld surfaces [2].

-

Causality: Traditional distance measurements fail to quantify the proportion of specific interactions. Hirshfeld surface analysis maps the normalized contact distance (

) across the molecule, allowing us to generate 2D fingerprint plots. This quantitatively proves whether

Fig 1. Computational workflow from DFT optimization to in silico docking.

In Silico Pharmacology: Molecular Docking

Given the structural homology between aminopyridines and known acetylcholinesterase (AChE) inhibitors (e.g., tacrine), 2-Amino-6-chloropyridin-4-ol is a prime candidate for neuroprotective screening.

Causality in Docking Software

We employ AutoDock Vina [3]. Vina utilizes an iterated local search global optimizer and a hybrid scoring function (empirical and knowledge-based). This is specifically chosen over older force-field methods because Vina's scoring function inherently accounts for the directional hydrogen bonding and hydrophobic encapsulation critical for halogenated ligands binding in the deep, narrow gorge of AChE [3].

Protocol: Self-Validating Docking Workflow

-

Ligand Preparation: Import the DFT-optimized structure into AutoDockTools. Merge non-polar hydrogens, assign Gasteiger charges, and define rotatable bonds (the hydroxyl and amine groups). Save as .pdbqt.

-

Receptor Preparation: Download the high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7). Remove water molecules, extract the native co-crystallized ligand (donepezil), add polar hydrogens, and assign Kollman charges.

-

Grid Box Definition: Center the grid box on the catalytic triad (Ser203, His447, Glu334) with dimensions ensuring coverage of both the catalytic anionic site (CAS) and peripheral anionic site (PAS).

-

Self-Validation (Redocking): Before docking the novel compound, redock the native ligand (donepezil) into the defined grid box. Validation criteria: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the redocked pose and the experimental crystal pose is

Å. -

Execution: Run AutoDock Vina with an exhaustiveness setting of 8 to 16. Analyze the binding affinity (

in kcal/mol) and interaction maps using Discovery Studio Visualizer.

Fig 2. Proposed signaling and interaction pathway for AChE inhibition.

Conclusion

The theoretical profiling of 2-Amino-6-chloropyridin-4-ol reveals a highly stable, polarizable scaffold capable of diverse non-covalent interactions. By employing a self-validating computational pipeline—from ensuring zero imaginary frequencies in DFT [1] to achieving sub-2.0 Å RMSD in Vina redocking [3]—researchers can confidently transition this molecule from in silico models to in vitro synthesis and biological assaying.

References

-

Title: Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine Source: Journal of Chemistry and Materials Research, 7(6), 1-13 (2015). URL: [Link]

-

Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: Journal of Applied Crystallography, 54(3), 1006-1011 (2021). URL: [Link]

-

Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry, 31(2), 455-461 (2010). URL: [Link]

The Strategic Emergence of 2-Amino-6-chloropyridin-4-ol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of structure-based drug design (SBDD), the evolution of heteroaromatic building blocks dictates the pace of therapeutic discovery. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) represents a highly specialized, tri-functionalized scaffold that emerged in commercial chemical space around the mid-2010s[1][2]. Rather than being the subject of a singular "eureka" historical event, the discovery and proliferation of this molecule reflect a deliberate paradigm shift in medicinal chemistry: the move toward densely functionalized, low-molecular-weight fragments that offer precise spatial control over protein-ligand interactions.

This whitepaper provides an in-depth technical analysis of 2-amino-6-chloropyridin-4-ol. We will deconstruct the mechanistic rationale behind its specific substitution pattern, detail self-validating synthetic protocols for its functionalization, and explore its critical role as a hinge-binding pharmacophore in kinase inhibitor development.

Historical Context: The Evolution of Pyridine Scaffolds

Historically, simple pyridines and 2-aminopyridines were utilized as fundamental building blocks in early pharmaceutical development. However, as target classes like kinases became highly competitive, researchers faced two major hurdles: navigating dense intellectual property (IP) landscapes and overcoming off-target toxicity driven by high basicity (e.g., hERG channel liability).

By 2015, the demand for pre-functionalized, orthogonally reactive scaffolds led to the commercial cataloging of compounds like 2-amino-6-chloropyridin-4-ol[2][3]. This molecule encapsulates three distinct vectors on a single aromatic ring, allowing medicinal chemists to simultaneously address hinge binding, modulate physicochemical properties, and direct solubilizing groups into solvent-exposed channels without relying on lengthy de novo syntheses.

Structural & Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, it is crucial to understand that every functional group on this molecule serves a distinct thermodynamic and synthetic purpose.

The 2-Amino Group: The Hinge Anchor

The 2-aminopyridine motif is a privileged pharmacophore in kinase inhibitor design[4]. It acts as a bidentate hydrogen bond system: the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., in targets like MAP4K4 and ALK2)[4][5].

The 6-Chloro Group: Electronic Modulation and Synthetic Handle

The addition of a chlorine atom at the C6 position is a calculated choice.

-

Electronic Effect: The electron-withdrawing nature of the halogen significantly lowers the pKa of the pyridine nitrogen (from ~6.8 in 2-aminopyridine to ~4.0). This reduction in basicity improves oral bioavailability and mitigates phospholipidosis and hERG liabilities.

-

Synthetic Utility: The C6-chloride serves as an orthogonal synthetic handle for late-stage diversification. While chloropyridines are historically sluggish in cross-coupling compared to bromides, modern palladium catalysis utilizing dialkylbiaryl phosphine ligands (e.g., SPhos) or dppf has unlocked their potential for Suzuki-Miyaura and Buchwald-Hartwig reactions[6][7].

The 4-Hydroxyl Group: The Solvent Vector

The C4-hydroxyl group points directly away from the hinge region toward the solvent-exposed channel. This provides a highly reactive nucleophilic site for etherification (e.g., Mitsunobu or

Caption: Logical relationship of 2-Amino-6-chloropyridin-4-ol functional groups in a kinase binding pocket.

Quantitative Data: Physicochemical Profiling

To illustrate the causality behind selecting 2-amino-6-chloropyridin-4-ol over simpler analogs, we must analyze its physicochemical profile. The table below summarizes how the specific tri-substitution pattern optimizes the scaffold for drug-like space.

| Compound Scaffold | Molecular Weight | cLogP (est.) | H-Bond Donors | H-Bond Acceptors | pKa (Conjugate Acid) |

| Pyridine | 79.10 | 0.65 | 0 | 1 | 5.2 |

| 2-Aminopyridine | 94.12 | 0.50 | 1 | 2 | 6.8 |

| 2-Amino-6-chloropyridine | 128.56 | 1.20 | 1 | 2 | ~4.0 |

| 2-Amino-6-chloropyridin-4-ol | 144.56 | 0.85 | 2 | 3 | ~4.5 |

Table 1: Comparative physicochemical properties. The addition of the 4-hydroxyl group slightly increases polarity (lowering cLogP compared to the 6-chloro analog) while providing a critical functionalization vector.

Experimental Protocols: Self-Validating Workflows

The functionalization of 2-amino-6-chloropyridin-4-ol must follow a strict operational sequence. Because the C6-chloride requires harsh palladium-catalyzed conditions to activate, the C4-hydroxyl group must be functionalized (or protected) first to prevent catalyst poisoning or unintended side reactions.

Protocol 1: Regioselective O-Alkylation (Solvent Vector Attachment)

Causality: The C4-hydroxyl is significantly more acidic and nucleophilic than the C2-amine. Under mild basic conditions, regioselective O-alkylation is achieved without the need for amine protection.

-

Setup: Charge a dry, argon-purged flask with 2-amino-6-chloropyridin-4-ol (1.0 equiv) and anhydrous

(1.5 equiv). -

Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Reaction: Add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.1 equiv) dropwise. Stir at 60 °C for 4–6 hours.

-

Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 145 [M+H]+) is fully consumed. Regioselectivity is confirmed via 1H-NMR; the absence of a broad -OH singlet and the retention of the -NH2 broad singlet (~6.0 ppm in DMSO-d6) confirms O-alkylation.

-

Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over

, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the C6-Chloride

Causality: Chloropyridines undergo oxidative addition to Pd(0) much slower than bromides or iodides. Therefore, bulky, electron-rich bidentate ligands (like dppf) or dialkylbiaryl phosphines (like SPhos) are strictly required to accelerate the catalytic cycle[6][7].

-

Setup: In a microwave vial, combine the O-alkylated intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and

(2.5 equiv). -

Catalyst Addition: Add

(0.05 equiv). -

Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the vial with argon for 5 minutes.

-

Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

-

Validation: TLC (Hexanes/EtOAc) will show a highly fluorescent new spot under 254 nm UV light, indicating extended conjugation from the newly formed biaryl system.

Caption: Step-by-step synthetic workflow for the orthogonal functionalization of 2-Amino-6-chloropyridin-4-ol.

Conclusion

The history of 2-amino-6-chloropyridin-4-ol is a testament to the maturation of rational drug design. It is not merely a chemical—it is a pre-engineered spatial matrix. By combining a kinase-anchoring 2-amino group, a pKa-modulating and cross-coupleable 6-chloro handle, and a solvent-directing 4-hydroxyl vector, this compound allows researchers to rapidly synthesize highly selective, bioavailable therapeutics. Mastery of its sequential functionalization is an essential skill for modern application scientists and medicinal chemists.

References

-

Ndubaku, C. O., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Available at:[Link]

-

Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at:[Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at:[Link]

-

Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at:[Link]

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. 1807019-50-6|2-Amino-6-chloropyridin-4-ol|BLD Pharm [bldpharm.com]

- 3. 1807019-50-6_2-Amino-6-chloropyridin-4-olCAS号:1807019-50-6_2-Amino-6-chloropyridin-4-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity and Functionalization of the Amino Group in 2-Amino-6-chloropyridin-4-ol

Executive Summary

The scaffold 2-Amino-6-chloropyridin-4-ol (and its tautomer 6-amino-4-chloropyridin-2(1H)-one) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., SHP2, ERK) and fused heterocyclic systems.

Functionalizing the exocyclic amino group at position 2 presents a unique chemoselective challenge due to the presence of three competing nucleophilic sites: the exocyclic amine (

This guide provides a mechanistic analysis and validated protocols for the selective functionalization of the exocyclic amino group, ensuring high yield and structural integrity.

Part 1: Structural Dynamics & Electronic Landscape

Tautomeric Equilibrium

Understanding the tautomerism of 2-amino-6-chloropyridin-4-ol is the prerequisite for successful functionalization. In solution, particularly in polar aprotic solvents (DMSO, DMF) used for coupling reactions, the molecule exists in equilibrium between the 4-hydroxypyridine form (A) and the 2-pyridone form (B).

-

Form A (Hydroxy): Favored in non-polar solvents; aromaticity is fully retained.

-

Form B (Pyridone): Often the dominant species in polar media and solid state due to strong intermolecular hydrogen bonding (dimerization).

The presence of the electron-withdrawing Chlorine (Cl) at C6 acidifies the N1-H in the pyridone form, making the ring nitrogen less nucleophilic than in unsubstituted 2-pyridones, thereby directing acylation preferentially to the exocyclic amine.

Reactivity Map

The molecule presents a "Nucleophilic Triad." Successful derivatization of the exocyclic amine requires selecting conditions that suppress the reactivity of the

Figure 1: Reactivity landscape of 2-Amino-6-chloropyridin-4-ol highlighting the competitive nucleophilic sites.

Part 2: Selective Functionalization Strategies

Selective N-Acylation (Amide Formation)

Challenge: O-acylation vs. N-acylation. Solution: The exocyclic amine is a "harder" nucleophile than the tautomeric oxygen. Under thermodynamic control (reversible conditions) or using specific bases, N-acylation is favored.

-

Reagent Choice: Acid chlorides or Anhydrides.

-

Base Selection: Pyridine or 2,6-Lutidine is preferred over Triethylamine. Pyridine acts as a nucleophilic catalyst (forming the N-acylpyridinium intermediate), which transfers the acyl group selectively to the amino group.

-

Temperature:

. Heating promotes O-acylation or di-acylation.

Metal-Catalyzed C-N Coupling (Buchwald-Hartwig)

Challenge: The substrate contains both a nucleophile (

-

Chemoselectivity: The C6-Cl bond is electron-poor but sterically hindered and deactivated compared to typical aryl bromides. By using a highly reactive external aryl halide (e.g., Ar-I or Ar-Br) and a specific ligand system, the external coupling dominates.

-

Ligand Choice: Bidentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are essential to prevent catalyst poisoning by the pyridine nitrogen.

Heterocyclization (Imidazo[1,2-a]pyridine formation)

Reaction with

-

Mechanism: Initial N-alkylation at the ring nitrogen (N1) followed by cyclodehydration involving the exocyclic amine.

-

Significance: This transforms the 2-amino-pyridine core into an imidazopyridine, a scaffold found in drugs like Zolpidem.

Part 3: Experimental Protocols

Protocol A: Selective N-Acylation (Preparation of Amide)

Target: Conversion of -NH2 to -NHCOR without protecting the OH group.

Materials:

-

2-Amino-6-chloropyridin-4-ol (1.0 eq)

-

Acyl Chloride (1.1 eq)

-

Pyridine (Solvent/Base, 10 volumes) or DCM/Pyridine (5:1)

-

DMAP (0.05 eq - optional catalyst)

Step-by-Step Methodology:

-

Dissolution: In a dry round-bottom flask under Nitrogen atmosphere, suspend 2-Amino-6-chloropyridin-4-ol in anhydrous Pyridine. Note: The starting material may not fully dissolve initially due to H-bonding.

-

Addition: Cool the mixture to

using an ice bath. Add the Acyl Chloride dropwise over 15 minutes.-

Observation: The suspension usually clears as the reaction proceeds and the N-acylpyridinium species forms.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (

) for 4–6 hours. Monitor by LCMS (Target Mass = M+Acyl).-

Checkpoint: If O-acylation is observed (kinetic product), heat to

for 1 hour to promote rearrangement to the thermodynamic N-acyl product.

-

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (10x volume). The N-acylated product typically precipitates.

-

Purification: Filter the solid. Wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Reaction of the exocyclic amine with an external Aryl Bromide.

Materials:

-

2-Amino-6-chloropyridin-4-ol (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos (5-10 mol%) - Crucial for selectivity.

-

Base:

(2.0 eq) - Mild base preferred over NaOtBu to avoid deprotonating the 4-OH too aggressively. -

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the amine, Aryl Bromide, Base, and Xantphos. Cycle vacuum/Nitrogen 3 times.

-

Catalyst Addition: Add

under a positive stream of Nitrogen. Add degassed 1,4-Dioxane. -

Heating: Seal the vessel and heat to

for 12-16 hours.-

Why this temp? High enough to activate the catalyst, but controlled to prevent oxidative addition into the C6-Cl bond of the substrate.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[1]

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient). The 4-OH group makes the product polar; consider using C18 reverse-phase if normal phase separation is poor.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for functionalizing 2-Amino-6-chloropyridin-4-ol based on the desired outcome.

Figure 2: Strategic workflow for the functionalization of the 2-amino group.

Part 5: Data Summary & Troubleshooting

| Reaction Type | Key Reagent | Critical Parameter | Common Pitfall | Troubleshooting |

| Acylation | AcCl / Pyridine | Temp ( | O-acylation (Kinetic) | Heat to |

| Coupling | Ligand Sterics | Reaction at C6-Cl | Use Bidentate ligands; ensure Ar-Br is more reactive than substrate Cl. | |

| Alkylation | R-X / Base | Base Strength | Ring N-alkylation | Hard to avoid directly. Use reductive amination instead of direct alkylation. |

References

-

Tautomerism in 2-Hydroxypyridines

-

Buchwald-Hartwig Amination on Pyridines

- Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon

- Source:Accounts of Chemical Research.

-

URL:[Link]

-

Selective Functionalization of Aminopyridines

- Title: "Regioselective functionaliz

- Source:Tetrahedron.

-

URL:[Link]

-

Synthesis of Imidazo[1,2-a]pyridines

- Title: "Recent advances in the synthesis of imidazo[1,2-a]pyridines."

- Source:RSC Advances.

-

URL:[Link]

-

Properties of 2-Amino-6-chloropyridin-4-ol

- Title: "2-Amino-6-chloropyridin-4-ol (Compound Summary)"

-

Source:PubChem.

-

URL:[Link]

Sources

Technical Guide: The Strategic Role of the Chlorine Atom in 2-Amino-6-chloropyridin-4-ol Reactivity

This technical guide details the reactivity profile of 2-Amino-6-chloropyridin-4-ol , focusing on the mechanistic role of the C6-chlorine atom as a pivotal synthetic handle in medicinal chemistry.

Executive Summary

2-Amino-6-chloropyridin-4-ol (and its tautomer 6-chloro-4-hydroxypyridin-2-amine ) is a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). The chlorine atom at the C6 position is not merely a structural appendage; it acts as a reactivity modulator that defines the molecule’s synthetic trajectory. Its presence enables regioselective functionalization, serves as a leaving group for nucleophilic aromatic substitution (SNAr), and provides a site for palladium-catalyzed cross-coupling, all while influencing the electronic density of the pyridine ring.

Structural & Electronic Landscape

Tautomeric Equilibrium

The reactivity of this scaffold is governed by the prototropic tautomerism between the 4-hydroxypyridine (A) and 4-pyridone (B) forms. While the aromatic hydroxypyridine form is often depicted in retrosynthetic analysis, the pyridone form predominates in polar solvents and solid state due to the stabilization of the amide-like resonance.

-

Role of Chlorine: The electron-withdrawing nature of the chlorine atom (

effect) at C6 increases the acidity of the N-H and O-H protons, subtly shifting the equilibrium compared to the non-chlorinated analog. This acidity facilitates deprotonation, making the scaffold amenable to N- or O-alkylation depending on the electrophile and base used.

Reactivity Map

The chlorine atom creates a "reactivity gradient" across the ring. By deactivating the C6 position towards electrophiles but activating it for nucleophiles, it allows for orthogonal functionalization.

| Position | Functional Group | Reactivity Mode | Influence of C6-Cl |

| C2 | Amino ( | Nucleophile | Inductively deactivated (less basic) by C6-Cl. |

| C3 | C-H | Electrophile Target (EAS) | Activated. C6-Cl directs ortho, but C2-NH2/C4-OH dominate direction. |

| C4 | Hydroxyl ( | Nucleophile / Acid | Acidified by C6-Cl. Site of O-alkylation or conversion to leaving group. |

| C5 | C-H | Electrophile Target (EAS) | Deactivated. Ortho to Cl. Sterically and electronically less favorable than C3. |

| C6 | Chlorine ( | Leaving Group | The Primary Handle. Site of SNAr and Pd-coupling. |

The Chlorine Atom as a Synthetic Handle

Nucleophilic Aromatic Substitution (SNAr)

The C6 position is activated for SNAr due to the electron-deficient nature of the pyridine ring, further enhanced by the inductive withdrawal of the nitrogen heteroatom. However, the electron-donating effects of the

-

Mechanism: Addition-Elimination.

-

Scope: Displacement by primary/secondary amines, thiols, and alkoxides.

-

Conditions: Requires elevated temperatures (>100°C) or microwave irradiation.

-

Strategic Value: Allows the introduction of solubility-enhancing groups (e.g., morpholine, piperazine) before or after functionalizing C3.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C6-Cl bond is robust but reactive under Pd(0) catalysis. This is the most critical transformation for drug development, enabling the construction of biaryl systems.

-

Challenge: The free amino and hydroxyl groups can poison palladium catalysts or lead to competitive coordination.

-

Solution: Protection of the 4-OH (e.g., as a methyl ether or benzyl ether) is often required to achieve high yields.

-

Catalyst Choice: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes are preferred to oxidatively add into the electron-rich chloropyridine bond.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To couple an aryl boronic acid to the C6 position while preserving the C2-amino group. Note: This protocol assumes prior protection of the C4-OH as a methoxy group (4-methoxy-6-chloro-2-aminopyridine) to prevent catalyst deactivation.

-

Reagents:

-

Substrate: 2-Amino-6-chloro-4-methoxypyridine (1.0 equiv).

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

-

Procedure:

-

Step 1: Charge a reaction vial with the chloropyridine substrate, boronic acid, base, and catalyst precursor.

-

Step 2: Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (Critical for Pd(0) stability).

-

Step 3: Add the degassed solvent mixture via syringe.

-

Step 4: Heat the mixture to 90–100°C for 4–12 hours. Monitor by LC-MS.

-

Step 5: Upon completion, cool to RT, filter through a Celite pad, and concentrate.

-

Step 6: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective: To displace the C6-Cl with a secondary amine.

-

Reagents:

-

Substrate: 2-Amino-6-chloropyridin-4-ol (1.0 equiv).

-

Nucleophile: Morpholine (3.0–5.0 equiv).

-

Solvent: n-Butanol or DMA (Dimethylacetamide).

-

Base: DIPEA (2.0 equiv) - Optional if excess amine is used.

-

-

Procedure:

-

Step 1: Dissolve the substrate in n-Butanol (0.5 M concentration).

-

Step 2: Add morpholine.

-

Step 3: Heat to 120°C (reflux) or use a microwave reactor at 140°C for 1 hour.

-

Step 4: The reaction is often sluggish due to the electron-rich nature of the amino/hydroxy groups. If conversion is low, protect the 4-OH or use a stronger base.

-

Step 5: Cool and precipitate the product by adding water or ether, then filter.

-

References

-

Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

Methodological & Application

Application Note: Orthogonal Functionalization of 2-Amino-6-chloropyridin-4-ol in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the use of privileged scaffolds that offer multiple, highly specific vectors for functionalization. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) is a highly versatile, trifunctional building block frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.